4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Description
4-(N-Butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfamoyl group (N-butyl-N-ethyl) at the 4-position and a pyrazole ring (1-isopropyl-3-methyl) at the amide nitrogen. While direct data on its biological activity are unavailable, its design aligns with pharmacophores known for targeting enzymes requiring sulfonamide interactions .
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-6-8-13-23(7-2)28(26,27)18-11-9-17(10-12-18)20(25)21-19-14-16(5)22-24(19)15(3)4/h9-12,14-15H,6-8,13H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPURGGQCZNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the context of cancer therapy and other diseases. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1172020-53-9 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies indicate that it may inhibit specific kinases and affect pathways related to cell proliferation and apoptosis.
Inhibition of Tumor Growth
Research has shown that compounds similar to this sulfonamide exhibit significant antitumor activity. For instance, studies on pyrazole derivatives reveal their potential as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth regulation .
Study 1: Antitumor Efficacy
In a study involving xenograft models, compounds with similar structures demonstrated a marked reduction in tumor size when administered at low doses. The study highlighted that the efficacy was dependent on the free-drug exposure levels, suggesting that optimizing drug delivery could enhance therapeutic outcomes .
Study 2: Structure-Activity Relationship (SAR)
A series of experiments focused on the SAR of pyrazole-based compounds indicated that modifications to the benzamide moiety could significantly enhance biological activity. Compounds with bulky substituents showed improved binding affinity to target proteins involved in cancer progression .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfamoyl Group
4-(N-Ethyl-N-Phenylsulfamoyl)-N-(1-Isopropyl-3-Methyl-1H-Pyrazol-5-yl)Benzamide (CAS 1170876-46-6)
- Structural Difference : The sulfamoyl group here is substituted with N-ethyl and N-phenyl groups instead of N-butyl and N-ethyl.
- Molecular Weight: 426.5 g/mol vs. ~420 g/mol (estimated for the target compound), indicating minimal steric variation. Synthetic Accessibility: Both compounds likely share similar synthetic routes, involving sulfamoylation of benzamide intermediates .
Compounds from Turkish Journal of Chemistry (2020)
- Structural Difference: Analogs such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] feature a methoxyphenyl-enone system instead of a pyrazole.
- Functional Implications: The enone moiety may confer electrophilic reactivity, whereas the pyrazole in the target compound offers hydrogen-bonding capabilities and metabolic stability .
Pyrazole Ring Modifications
N-(1-Ethyl-1H-Pyrazol-5-yl)Benzamide (CAS 956950-61-1)
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
| Property | Target Compound | CAS 1170876-46-6 | CAS 956950-61-1 |
|---|---|---|---|
| Molecular Weight | ~420 g/mol (estimated) | 426.5 g/mol | ~245 g/mol (estimated) |
| logP (Predicted) | ~3.8 (highly lipophilic) | ~2.5 (moderate lipophilicity) | ~1.2 (low lipophilicity) |
| Key Functional Groups | Sulfamoyl, pyrazole, benzamide | Sulfamoyl, pyrazole, benzamide | Benzamide, pyrazole |
| Potential Solubility | Low (due to butyl chain) | Moderate (phenyl balance) | High (lack of bulky groups) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines for sulfonamide derivatives, including PPE (gloves, lab coat, goggles) and fume hood use. Toxicity data from structurally similar compounds (e.g., sulfonamide-containing triazoles) suggest potential respiratory and dermal irritation. Conduct a hazard assessment using tools like the OECD eChemPortal for preliminary risk stratification .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For sulfamoyl-linked heterocycles, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended, as validated for analogous pyrazole-sulfonamide hybrids .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions on the pyrazole and benzamide moieties.
- X-ray crystallography (APEX2 software) for absolute configuration determination, as demonstrated for N-(4-acetylpyrazol-5-yl) derivatives .
- HRMS (ESI+ mode) to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
- Methodological Answer : Use Schrödinger Suite modules (Protein Preparation Wizard, LigPrep) with OPLS3 force fields for energy minimization. Dock the compound into BRD4 bromodomains or analogous enzyme active sites (e.g., COX-2), applying hydrogen-bond constraints to residues like Asn140. Validate docking poses with free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data for sulfonamide-pyrazole hybrids?
- Methodological Answer : Perform meta-analysis of SAR datasets using cheminformatics tools (e.g., KNIME or MOE). Conflicting bioactivity data (e.g., cycloheptyl vs. cyclohexyl substituents in triazole analogs) may arise from off-target effects; validate via orthogonal assays (e.g., thermal shift assays [TSA] for target engagement) .
Q. What in vitro assays are suitable for mechanistic studies of this compound’s biological activity?
- Methodological Answer :
- AlphaScreen assays to quantify inhibition of protein-protein interactions (e.g., BRD4-histone acetylation sites).
- Cellular thermal shift assays (CETSA) to confirm target binding in live cells.
- Kinase profiling panels (Eurofins) to assess selectivity against 468 kinases, minimizing false positives .
Q. How can researchers investigate environmental biodegradation pathways for this compound?
- Methodological Answer : Use OECD 301F (ready biodegradability) protocols with activated sludge inoculum. Monitor degradation intermediates via LC-QTOF-MS. Structural analogs with trifluoromethyl groups (e.g., 3-(trifluoromethyl)pyridines) show persistence; prioritize ecotoxicity testing under REACH guidelines .
Data Contradiction and Validation
Q. How should conflicting crystallographic data be reconciled for this compound?
- Methodological Answer : Re-refine X-ray datasets (ShelXL) with anisotropic displacement parameters. Compare bond lengths/angles to Cambridge Structural Database (CSD) entries for pyrazole-sulfonamides. Discrepancies >3σ may indicate polymorphism; repeat crystallization in alternative solvents (e.g., DMSO vs. MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
